molecular formula C18H16Cl2N2O2 B7750721 7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride

7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride

Cat. No.: B7750721
M. Wt: 363.2 g/mol
InChI Key: CSHLHBSKKAZWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride typically involves multi-step organic reactionsThe final step involves the carboxylation of the quinoline ring to introduce the carboxylic acid group, followed by conversion to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further explored for their pharmacological properties .

Scientific Research Applications

7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of DNA synthesis and disruption of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Its combination of chloro, methyl, and carboxylic acid groups, along with the 4-methylphenylamino substitution, differentiates it from other quinoline derivatives and contributes to its unique pharmacological profile.

Properties

IUPAC Name

7-chloro-8-methyl-4-(4-methylanilino)quinoline-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2.ClH/c1-10-3-5-12(6-4-10)21-17-13-7-8-15(19)11(2)16(13)20-9-14(17)18(22)23;/h3-9H,1-2H3,(H,20,21)(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHLHBSKKAZWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=CC(=C(C3=NC=C2C(=O)O)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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